(R)-Cinacalcet-D3 Hydrochloride is a synthetic compound primarily used in the medical field for the treatment of secondary hyperparathyroidism, particularly in patients with chronic kidney disease. This compound is a deuterated form of cinacalcet hydrochloride, which acts as a calcimimetic agent. It enhances the sensitivity of the calcium-sensing receptor, thereby reducing parathyroid hormone secretion and regulating calcium levels in the body.
(R)-Cinacalcet-D3 Hydrochloride is derived from cinacalcet, which was initially developed to manage conditions related to abnormal parathyroid hormone levels. The synthesis of this compound involves complex chemical processes that ensure high purity and specific isotopic labeling for research purposes.
The synthesis of (R)-Cinacalcet-D3 Hydrochloride involves several key steps:
These processes are essential for ensuring that the compound meets pharmaceutical standards for efficacy and safety.
(R)-Cinacalcet-D3 Hydrochloride has a specific molecular formula and structure:
The compound's three-dimensional structure can be visualized using computational chemistry software, which aids in understanding its interaction with biological targets.
(R)-Cinacalcet-D3 Hydrochloride undergoes several important chemical reactions:
The mechanism of action of (R)-Cinacalcet-D3 Hydrochloride involves:
The compound's purity is critical for its application in research and pharmaceuticals, with high-performance liquid chromatography confirming over 97% purity .
(R)-Cinacalcet-D3 Hydrochloride is primarily used in scientific research and clinical settings:
This compound represents a significant advancement in the management of parathyroid hormone-related disorders, providing researchers and clinicians with a valuable tool in endocrine therapy.
(R)-Cinacalcet-D3 Hydrochloride is a deuterated analog of the calcimimetic agent cinacalcet hydrochloride, designed for metabolic and pharmacokinetic studies. Its molecular formula is C₂₂H₂₂F₃N · HCl, with selective deuteration at the ethyl moiety adjacent to the naphthalene ring. The compound incorporates three deuterium atoms (D3) at the C1' position (α-carbon), resulting in a molecular weight of 396.89 g/mol for the deuterated hydrochloride salt compared to 393.90 g/mol for the non-deuterated form [5] [6] [9]. The structural integrity of the parent molecule is preserved, with the (R)-enantiomer configuration critical for calcium-sensing receptor (CaR) activation. The isotopic labeling occurs at the -CH(CH₃) group, converting it to -CD(CD₃), which minimizes kinetic isotope effects while providing a distinct mass spectrometry signature [2] [9].
Table 1: Molecular Characterization of (R)-Cinacalcet-D3 Hydrochloride
Property | Specification |
---|---|
Molecular Formula | C₂₂H₁₉D₃ClF₃N (C₂₂H₂₂ClF₃N with D3 substitution) |
CAS Registry Number | 1185097-33-9 |
Exact Mass | 396.166 g/mol |
Deuterium Substitution Sites | C1' position: α-carbon methyl group |
Enantiomeric Purity | (R)-isomer specified |
The crystalline behavior of (R)-Cinacalcet-D3 Hydrochloride is inferred from its non-deuterated counterpart's well-documented polymorphs. Cinacalcet hydrochloride exhibits multiple crystalline forms, including Form I (anhydrous), Form II (chloroform solvate), and Form III (hydrate). Form II is characterized by a distinct X-ray powder diffraction (XRPD) pattern with primary peaks at 10.6°, 13.9°, 17.1°, and 21.6° 2θ (±0.2°). Form III displays dominant reflections at 13.8°, 17.7°, 20.4°, and 23.5° 2θ (±0.2°) [3] [7]. Although empirical XRPD data for the deuterated form is limited in the literature, isotopic substitution is not expected to alter the crystal lattice significantly due to deuterium's similar atomic radius to hydrogen. However, deuteration may influence unit cell parameters through subtle vibrational energy differences, potentially affecting thermal stability and dehydration kinetics [7].
Table 2: XRPD Signatures of Cinacalcet HCl Polymorphs (Non-Deuterated Reference)
Form | Characteristic Peaks (2θ ±0.2°) | Solvent Association |
---|---|---|
Form I | 6.8°, 9.5°, 13.5°, 19.3° | Anhydrous |
Form II | 10.6°, 13.9°, 17.1°, 21.6° | Chloroform solvate (15-25%) |
Form III | 13.8°, 17.7°, 20.4°, 23.5° | Hydrate |
The ionization constant (pKa) of (R)-Cinacalcet-D3 Hydrochloride is experimentally indistinguishable from its non-deuterated form due to deuterium's remote location from the ionizable center. The tertiary amine group exhibits a pKa of 8.72, consistent across both forms [8] [10]. Solubility studies reveal deuteration-induced variations of <5% in organic solvents, with significant insolubility in aqueous systems:
Table 3: Solubility Profile in Selected Solvents
Solvent System | Solubility (R)-Cinacalcet-D3 HCl | Comparison to Non-Deuterated Form |
---|---|---|
Methanol | >50 mg/mL | Equivalent (±2%) |
59% Ethanol | >50 mg/mL | Equivalent (±2%) |
Water (pH 7.0) | 0.85 mg/mL | 5–8% reduction |
Chloroform | 35–40 mg/mL | Equivalent (±3%) |
Deuteration at the α-methyl position induces measurable but functionally modest changes in physicochemical behavior:
Thermal Stability: Differential scanning calorimetry (DSC) of non-deuterated cinacalcet HCl shows a melting endotherm at 160–165°C with decomposition. The deuterated form exhibits a 1–2°C elevation in phase transition temperatures due to the zero-point energy difference in C-D bonds, requiring marginally higher energy for lattice disruption [7] [10].
Spectroscopic Signatures:
Solution Stability: Forced degradation studies under acidic, basic, oxidative, and photolytic conditions show identical degradation pathways to non-deuterated cinacalcet, but with 10–15% reduced degradation rates in oxidative media (H₂O₂). This suggests C-D bonds confer resistance against radical-mediated oxidation [10].
Crystallization Kinetics: Deuteration may influence crystal nucleation rates during precipitation. In chloroform/heptane systems, the deuterated form exhibits 8–12% slower crystallization, attributed to altered molecular vibrational frequencies affecting supersaturation dissipation [3] [7].
Table 4: Deuteration-Induced Physicochemical Modifications
Property | Direction of Change | Magnitude | Mechanistic Basis |
---|---|---|---|
Molecular Weight | Increase | +3.00 Da | Deuterium mass substitution |
Aqueous Solubility | Decrease | 5–8% reduction | Increased molecular mass |
Oxidative Stability | Increase | Degradation rate ↓10–15% | Strengthened C-D bonds |
Melting Point | Increase | ΔT = +1–2°C | Lattice energy modification |
Concluding Remarks: (R)-Cinacalcet-D3 Hydrochloride retains the core pharmacological structure of cinacalcet while providing distinct analytical handles for tracer studies. Its deuteration-induced physicochemical alterations are quantifiable but rarely impact experimental applications beyond isotopic tracing. The crystalline behavior remains governed by the same polymorphic principles as the non-deuterated drug, with minor thermal and kinetic deviations attributable to nuclear quantum effects [3] [5] [7].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: